molecular formula C10H9N3O B079331 N-phenyl-1H-imidazole-5-carboxamide CAS No. 13189-13-4

N-phenyl-1H-imidazole-5-carboxamide

Cat. No.: B079331
CAS No.: 13189-13-4
M. Wt: 187.2 g/mol
InChI Key: HYPSKNLBXKFNBB-UHFFFAOYSA-N
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Description

N-phenyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound that features an imidazole ring substituted with a carboxanilide group at the fourth position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, synthetic chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-4-carboxanilide typically involves the cyclization of amido-nitriles. One common method includes the reaction of an amido-nitrile with a suitable base under controlled conditions to form the imidazole ring. For instance, the reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of imidazole-4-carboxanilide often employs multi-step synthesis involving the use of various catalysts and reagents to optimize yield and purity. Techniques such as palladium-catalyzed C–H arylation and amidation are commonly used in large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-1H-imidazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or dimethyl sulfate in the presence of a base.

Major Products Formed:

Scientific Research Applications

N-phenyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazole-4-carboxanilide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Imidazole-4-carboxamide: Shares a similar structure but with an amide group instead of a carboxanilide group.

    Imidazole-4-carboxylic acid: Contains a carboxylic acid group at the fourth position instead of a carboxanilide group.

Uniqueness: N-phenyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxanilide group allows for unique interactions with molecular targets, differentiating it from other imidazole derivatives .

Properties

IUPAC Name

N-phenyl-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10(9-6-11-7-12-9)13-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPSKNLBXKFNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310087
Record name Imidazole-4-carboxanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13189-13-4
Record name Imidazole-4-carboxanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazole-4-carboxanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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